molecular formula C21H22O6 B048615 Planinin CAS No. 68296-27-5

Planinin

Cat. No.: B048615
CAS No.: 68296-27-5
M. Wt: 370.4 g/mol
InChI Key: AWOGQCSIVCQXBT-UHFFFAOYSA-N
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Description

Planinin is a naturally occurring peptide that has unique properties that make it a promising candidate for a variety of therapeutic applications. It is a small, water-soluble peptide that is found in the plasma membrane of certain cells. This compound has been studied for its potential to modulate cell signaling pathways, regulate inflammation, and even promote cell survival.

Scientific Research Applications

  • Electronic Structure Determination

    Planinin is used for determining the electronic structures of square planar copper(II) complexes containing imidate and amine ligands. This helps in understanding the properties of these complexes in detail (Akitsu, Komorita, & Urushiyama, 2001).

  • Annotation of Plastome Sequences

    Plann, a software application, automates the process of annotating plastome sequences in GenBank format. This tool is significant for GenBank submissions and downstream processing in genetics research (Huang & Cronk, 2015).

  • Toxicology Studies

    Freshwater planarians are utilized in environmental toxicology for chemical toxicity screenings. They serve as potential bioindicators for assessing the quality of freshwater environments (Wu & Li, 2018).

  • Cell Biology and Cancer Research

    Prominin-1 (CD133) is a cell surface marker used for isolating somatic stem cells. Its study can reveal new aspects of the biology of rare stem and cancer stem cells (Bauer et al., 2007).

  • Chemistry of Actinides and Transactinides

    Research in this area aims to understand the chemistry of elements at the end of the actinide series and the beginning of the transactinide series, with applications in nuclear chemistry and materials science (Keller, 1984).

  • Tissue Engineering and Regenerative Medicine

    Laminin nanofiber meshes support cellular attachment, growth, and differentiation in vitro. They are considered excellent scaffold materials for tissue engineering applications (Neal et al., 2009).

Mechanism of Action

Target of Action

Planinin, also known as Fargesin, is a bioactive lignan derived from Flos Magnoliae . It primarily targets the glucose transporter (GLUT)-4 in skeletal muscle cells , and also interacts with macrophages .

Mode of Action

Fargesin stimulates glucose consumption in L6 myotubes, a type of skeletal muscle cell, by enhancing GLUT-4 translocation to the cell surface . This process is blocked by wortmannin, a phosphatidylinositol-3 kinase (PI3 K) inhibitor . Fargesin also stimulates Akt phosphorylation, a key component in the insulin signaling pathway . In macrophages, Fargesin switches the polarized phenotypes from M1 to M2 subtypes .

Biochemical Pathways

Fargesin affects the PI3 K–Akt pathway, which is crucial for glucose uptake . It also influences the p38/ERK MAPK and p65/NF-κB signaling pathways, which are involved in inflammation and cellular stress responses .

Pharmacokinetics

Fargesin undergoes a moderate-to-extensive degree of hepatic metabolism . It generates three phase 1 metabolites, including fargesin catechol (M1) and O-desmethylfargesin (M2 and M3), and 11 phase 2 metabolites . The production of M1 from fargesin via O-demethylenation is catalyzed by CYP2C9, CYP3A4, CYP2C19, and CYP2C8 enzymes .

Result of Action

Fargesin increases basal glucose uptake and GLUT4 translocation in L6 myotubes by activating the PI3 K–Akt pathway . It also ameliorates osteoarthritis by downregulating MAPK and NF-κB pathways, leading to decreased M1 polarization and increased M2 polarization in synovial macrophages .

Action Environment

The action of Fargesin can be influenced by environmental factors such as oxidative stress. For instance, Fargesin has been shown to protect RAW 264.7 macrophage cells against cell death induced by hydrogen peroxide .

Properties

IUPAC Name

5-[6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O6/c1-22-16-5-3-12(7-18(16)23-2)20-14-9-25-21(15(14)10-24-20)13-4-6-17-19(8-13)27-11-26-17/h3-8,14-15,20-21H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOGQCSIVCQXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (+)-Fargesin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038236
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

68296-27-5
Record name (+)-Fargesin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038236
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

135 - 136 °C
Record name (+)-Fargesin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038236
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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